6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is a compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole”, often involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
Imidazole, the core structure of “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole”, is known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole, the core structure of “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole”, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceuticals: Non-Classical Isostere of Indole
The compound serves as a non-classical isostere for indole, which is significant in drug design due to its improved solubility in aqueous media compared to traditional indole structures . This characteristic is particularly beneficial for the bioavailability of pharmaceuticals.
Material Science: Precursor for Push-Pull Dyes
In material science, the compound is used as a precursor for push-pull dyes. These dyes have applications in creating sensitive materials that respond to electric fields, which are useful in sensors and other electronic devices .
Chemical Synthesis: Selective Functionalization
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold is possible, allowing for the creation of diverse molecules with potential applications in various chemical industries .
Biological Studies: Physicochemical Property Analysis
The compound allows for the study of physicochemical properties in biological systems. By comparing the properties of matched pairs, researchers can gain insights into the molecular interactions within living organisms .
Agrochemicals: Development of New Pesticides
Due to its heterocyclic structure, the compound has potential applications in the development of new pesticides. Its structural uniqueness could lead to agrochemicals with novel modes of action .
Antimicrobial Agents: Broad-Spectrum Activity
The imidazo[1,2-b]pyrazole moiety has shown diverse and very useful bioactivities, including antimicrobial properties. This makes it a candidate for developing new antimicrobial agents .
Anti-Cancer Research: Novel Therapeutics
Research into anti-cancer properties of molecules like 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can lead to the development of novel therapeutics targeting specific cancer pathways .
Anti-Inflammatory Applications: Drug Development
The compound’s structure is conducive to anti-inflammatory activity, suggesting its use in the development of drugs to treat chronic inflammatory diseases .
Future Directions
properties
IUPAC Name |
6-ethyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-9-7-10-12(8(2)3)5-6-13(10)11-9/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBZEFDIOVHDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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